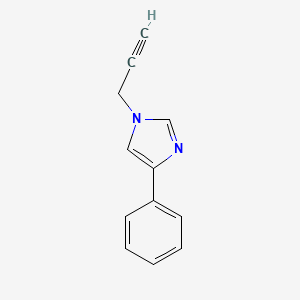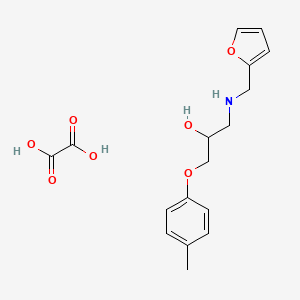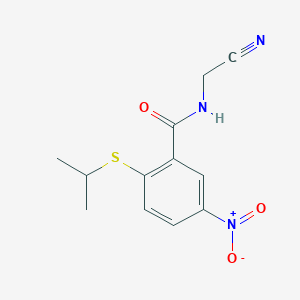
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, also known as CNM-NITD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. CNM-NITD belongs to the class of benzamides, which are known to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis. Specifically, this compound has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, with an IC50 value of 6.1 μM in Vero cells. In addition, this compound has been shown to have good solubility and stability in aqueous solutions. However, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. In addition, this compound has been shown to exhibit low toxicity in vitro, which is a desirable characteristic for drug development. However, one limitation of this compound is its relatively low potency compared to other antiviral agents, such as remdesivir. Furthermore, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its antiviral activity.
Orientations Futures
There are several future directions for the research and development of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and toxicity of this compound in vivo, which will be important for the development of antiviral drugs. Furthermore, future studies should aim to elucidate the mechanism of action of this compound, which will be important for optimizing its antiviral activity. Finally, this compound should be evaluated in preclinical and clinical trials to determine its efficacy and safety as an antiviral and antitumor agent.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide involves the reaction of 5-nitro-2-(propan-2-ylsulfanyl)aniline with chloroacetonitrile in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. In addition, this compound has been shown to inhibit the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has also been investigated for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-nitro-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8(2)19-11-4-3-9(15(17)18)7-10(11)12(16)14-6-5-13/h3-4,7-8H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJJVHEKJYMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


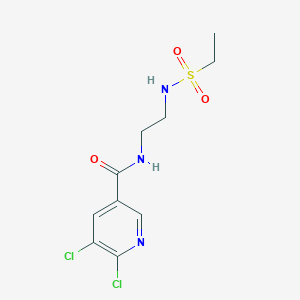



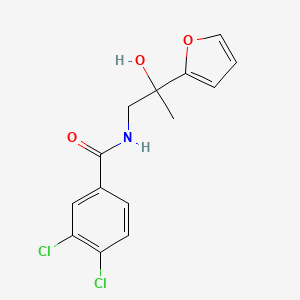

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)

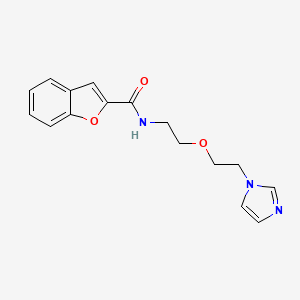
![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)
